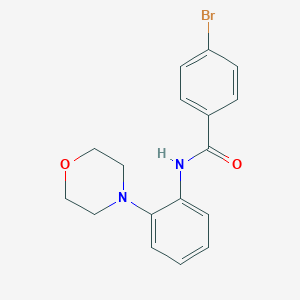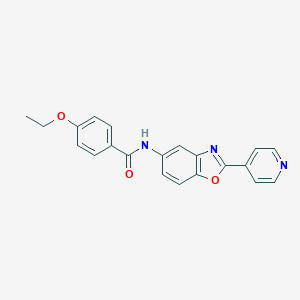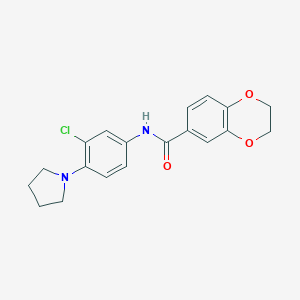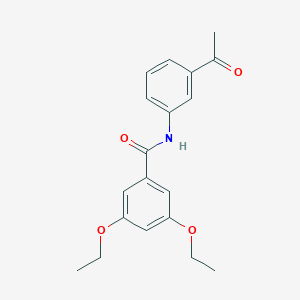
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as PBDX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PBDX is a sulfonamide derivative that has been synthesized using various methods.
Wirkmechanismus
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is known to bind to proteins that contain a specific amino acid sequence, which is called the FKBP12-rapamycin-binding (FRB) domain. This binding inhibits the activity of the protein, leading to a downstream effect on various cellular processes. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to be a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and physiological effects:
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of the mTOR pathway, which makes it a useful tool for studying this pathway. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations as well. It has poor solubility in water, which may limit its use in some experiments. Additionally, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One potential direction is the development of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide-based biosensors for the detection of specific molecules in biological samples. Another direction is the use of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a potential therapy for cancer and inflammatory diseases. Moreover, the study of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in vivo may provide further insights into its potential applications. Finally, the development of new synthesis methods for N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may improve its yield and purity, making it a more useful tool for scientific research.
Conclusion:
In conclusion, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has potential applications in scientific research. It has been found to be a useful tool in the study of protein-protein interactions, biosensors, and the detection of metal ions. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to have various biochemical and physiological effects, making it a potential candidate for cancer therapy, anti-inflammatory therapy, and neuroprotection. Although N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations, its potential applications make it an exciting compound for future research.
Synthesemethoden
There are several methods for synthesizing N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, but the most commonly used method involves the reaction of 2-(bromomethyl)pyridine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base. This method yields N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a white solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been widely used in scientific research due to its potential applications in various fields. It has been found to be a useful tool in the study of protein-protein interactions, particularly in the field of drug discovery. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been used in the development of biosensors, which can detect specific molecules in biological samples. Moreover, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Molekularformel |
C14H14N2O4S |
|---|---|
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-3-1-2-6-15-11)12-4-5-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,10H2 |
InChI-Schlüssel |
FMZDCECHCQBGMY-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)

![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)

![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
